4-Bromo-2,3-dichlorobenzenesulfonyl chloride
Overview
Description
4-Bromo-2,3-dichlorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H2BrCl3O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that benzylic halides, a class of compounds to which 4-bromo-2,3-dichlorobenzenesulfonyl chloride belongs, typically interact with nucleophiles .
Mode of Action
The mode of action of this compound involves its interaction with nucleophiles. The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces the sulfonyl chloride group . The exact mode of action can vary depending on the specific nucleophile and reaction conditions.
Biochemical Pathways
The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially influence a variety of biochemical pathways, depending on the specific nucleophile involved .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific nucleophile with which it reacts. The product of the reaction could have various effects, depending on its nature and the context in which the reaction occurs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of different nucleophiles, the pH of the environment, and the temperature, among others .
Properties
IUPAC Name |
4-bromo-2,3-dichlorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFCMISMANHTAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-85-0 | |
Record name | 4-bromo-2,3-dichlorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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